![molecular formula C12H13F2NO4 B2646031 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248311-16-0](/img/structure/B2646031.png)
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1971. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin. However, it has a longer half-life and is more potent than aspirin.
Mechanism of Action
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also inhibits the production of thromboxane A2, which is responsible for platelet aggregation.
Biochemical and Physiological Effects:
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce pain and inflammation in various animal models. It has also been shown to have antipyretic effects, which means it can reduce fever. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a longer half-life than aspirin, which means it can be administered less frequently.
Advantages and Limitations for Lab Experiments
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a useful tool for studying the role of COX enzymes in inflammation and pain. It has been used in various animal models to study the effects of COX inhibition on inflammation and pain. However, 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has limitations as a research tool. It is not as selective as other COX inhibitors, which means it can inhibit the activity of both COX-1 and COX-2 enzymes. This can lead to unwanted side effects.
Future Directions
There are several future directions for the research of 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the use of 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for the prevention of thrombosis. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to inhibit platelet aggregation, which means it may be useful for the prevention of thrombosis. Finally, 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may have potential for the treatment of neurodegenerative diseases. Recent studies have shown that 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can inhibit the aggregation of amyloid beta, which is a protein associated with Alzheimer's disease.
Synthesis Methods
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized by the reaction of 2,3-difluorobenzoic acid with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with ammonia to form the final product.
Scientific Research Applications
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also a weak inhibitor of platelet aggregation and has been used for the prevention of thrombosis.
properties
IUPAC Name |
2,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-6-4-7(10(16)17)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTKTSSJVBSCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-2,3-difluorobenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.